Ac-VEID-CHO

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

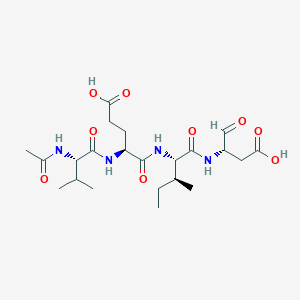

Molekularformel |

C22H36N4O9 |

|---|---|

Molekulargewicht |

500.5 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t12-,14-,15-,18-,19-/m0/s1 |

InChI-Schlüssel |

KYUFGGNCJRWMDN-GOYXDOSHSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |

Sequenz |

VEID |

Synonyme |

Ac-VEID-CHO acetyl-Val-Ile-Asp-aldehyde acetyl-valyl-isoleucyl-aspartyl-aldehyde VEID-CHO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ac-VEID-CHO: A Technical Guide to its Mechanism of Action as a Caspase-6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-VEID-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent inhibitor of caspases, with a particular efficacy against caspase-6. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory profile, its impact on key signaling pathways, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who are investigating the roles of caspases in apoptosis, neurodegenerative diseases, and inflammatory responses.

Introduction to this compound

This compound, or N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal, is a peptide-based inhibitor designed to mimic the consensus cleavage site of its target caspases. The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby blocking its proteolytic activity. While it is widely recognized as a caspase-6 inhibitor, it also exhibits inhibitory activity against other caspases, most notably caspase-3.

Mechanism of Action

The primary mechanism of action for this compound is the competitive, reversible inhibition of caspase enzymes. Caspases are a family of cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation. They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade. This compound's peptide sequence (Val-Glu-Ile-Asp) is recognized by the substrate-binding pocket of specific caspases. The aldehyde functional group then forms a thiohemiacetal adduct with the active site cysteine, effectively blocking substrate access and inactivating the enzyme.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against various caspases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound against key executioner caspases.

| Caspase Target | IC50 Value (nM) |

| Caspase-6 | 16.2[1][2][3][4][5] |

| Caspase-3 | 13.6[1][2][3][4][5] |

| Caspase-7 | 162.1[1][6][2][3][4][5] |

Data compiled from multiple sources. Note that IC50 values can vary slightly depending on the assay conditions.

Role in Cellular Signaling Pathways

This compound's inhibitory action on caspase-6 has significant implications for several critical signaling pathways.

Apoptosis

Caspase-6 is classified as an executioner caspase in the apoptotic cascade.[7][8][9] It is activated by initiator caspases (e.g., caspase-9) and proceeds to cleave a specific set of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. A key substrate of caspase-6 is Lamin A/C, a nuclear lamina protein. Cleavage of Lamin A/C is a critical step in nuclear shrinkage and fragmentation during apoptosis. By inhibiting caspase-6, this compound can block these downstream events of the apoptotic pathway.

Neurodegeneration

Emerging evidence strongly implicates caspase-6 in the pathology of neurodegenerative disorders such as Huntington's disease and Alzheimer's disease.[10][11][12] In Huntington's disease, caspase-6 cleaves the mutant huntingtin (mHTT) protein, generating toxic fragments that contribute to neuronal dysfunction and death.[11] In Alzheimer's disease, caspase-6 is involved in the cleavage of the Amyloid Precursor Protein (APP), which can lead to the formation of amyloid plaques.[11] this compound can be utilized as a tool to investigate the therapeutic potential of caspase-6 inhibition in these diseases.

Innate Immunity and Inflammation

Recent studies have unveiled a critical, non-apoptotic role for caspase-6 in innate immunity.[1][6][2][3] Specifically, caspase-6 is essential for Z-DNA binding protein 1 (ZBP1)-mediated inflammasome activation in response to certain viral infections, such as influenza A virus (IAV).[1][2] Caspase-6 facilitates the assembly of the PANoptosome, a multi-protein complex that drives pyroptosis, apoptosis, and necroptosis (PANoptosis).[1][2] By inhibiting caspase-6, this compound can modulate these inflammatory and cell death responses.

Experimental Protocols

The following provides a generalized protocol for a fluorometric caspase-6 activity assay using this compound as a specific inhibitor. This can be adapted for use with purified enzymes or cell lysates.

Materials and Reagents

-

Enzyme Source: Purified recombinant caspase-6 or cell/tissue lysates.

-

Substrate: Fluorogenic caspase-6 substrate, e.g., Ac-VEID-AMC (7-amino-4-methylcoumarin).

-

Inhibitor: this compound.

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[13]

-

Lysis Buffer (for cells): 10 mM Tris (pH 7.5), 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi.[13]

-

Microplate: Black, 96-well plates suitable for fluorescence measurements.

-

Instrumentation: Fluorescence microplate reader.

Experimental Workflow

Detailed Procedure

-

Sample Preparation (Cell Lysates):

-

Induce apoptosis in the desired cell line (e.g., using staurosporine) alongside a non-induced control group.

-

Harvest cells and wash with PBS.

-

Lyse the cell pellet with ice-cold Lysis Buffer (e.g., 2 million cells/ml).[13]

-

Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.

-

Determine the protein concentration of the lysate.

-

-

Protease Assay:

-

In a 96-well black microplate, prepare the following reactions in a final volume of 100 µL:

-

Sample Wells: 10-100 µl of cell lysate and Assay Buffer.

-

Inhibitor Control Wells: 10-100 µl of cell lysate, this compound (final concentration ~100 nM), and Assay Buffer. Pre-incubate for 10-15 minutes at room temperature.[13]

-

Blank Well: Lysis Buffer and Assay Buffer.

-

-

Initiate the reaction by adding the fluorogenic substrate Ac-VEID-AMC to all wells (final concentration ~20 µM).[13]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

-

-

Measurement and Analysis:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[13]

-

The cleavage of Ac-VEID-AMC by active caspase-6 will release free AMC, resulting in an increase in fluorescence.

-

Caspase activity can be calculated from the rate of fluorescence increase and normalized to the protein concentration of the lysate. The difference in fluorescence between the sample wells and the inhibitor control wells confirms the specificity of the caspase-6 activity.

-

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of caspase-6. Its potent inhibitory activity allows for the elucidation of caspase-6 function in apoptosis, neurodegeneration, and innate immunity. The provided data and protocols serve as a comprehensive resource for scientists and researchers aiming to utilize this compound in their studies. As our understanding of caspase-6 continues to evolve, specific inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of diseases.

References

- 1. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Discovering the secrets of the enigmatic caspase-6 - St. Jude Children’s Research Hospital [stjude.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Caspase 6 - Wikipedia [en.wikipedia.org]

- 10. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bdbiosciences.com [bdbiosciences.com]

Ac-VEID-CHO: An In-depth Technical Guide for Researchers

Abstract

Ac-VEID-CHO, chemically known as N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-L-aspart-1-al, is a potent, cell-permeable peptide aldehyde inhibitor of caspases, with a particular potency for caspase-6.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical properties, and applications in research. Detailed experimental protocols for its use in assessing caspase activity are provided, alongside visual representations of relevant signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and utilization of this critical research tool.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death) and are also implicated in inflammation and neurodegenerative diseases.[4][5] Caspase-6, an executioner caspase, plays a significant role in the apoptotic cascade and has been identified as a key player in the pathogenesis of neurodegenerative conditions such as Huntington's and Alzheimer's diseases.[1][4][6] this compound serves as a valuable tool for studying the roles of caspase-6 in these processes by providing a means to selectively inhibit its activity.

Biochemical Properties and Mechanism of Action

This compound is a synthetic tetrapeptide that corresponds to the cleavage site of one of the key substrates of caspase-6, Lamin A/C.[7][8] The aldehyde group (-CHO) at the C-terminus of the peptide forms a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby inhibiting its proteolytic activity.[9]

Chemical Information

| Property | Value |

| Full Chemical Name | N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-L-aspart-1-al |

| Synonyms | Ac-Val-Glu-Ile-Asp-CHO, VEID-CHO |

| Molecular Formula | C22H36N4O9 |

| Molecular Weight | 500.54 g/mol [2] |

| CAS Number | 319494-39-8[2] |

Inhibitory Activity

This compound exhibits potent inhibition of caspase-6. However, it also shows significant activity against other caspases, particularly caspase-3. Its selectivity should be taken into consideration when designing experiments.

| Target | IC50 (nM) |

| Caspase-6 | 16.2[2][6][10][11] |

| Caspase-3 | 13.6[2][6][10][11] |

| Caspase-7 | 162.1[2][6][10][11] |

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Signaling Pathways

Caspase-6 is an executioner caspase activated downstream of initiator caspases in both the intrinsic and extrinsic apoptotic pathways. Its inhibition by this compound can block the final stages of apoptosis.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 4. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pnas.org [pnas.org]

- 9. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Ac-VEID-CHO: A Technical Guide to a Potent Caspase-6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N-Acetyl-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO) peptide aldehyde, a potent inhibitor of caspase-6. Caspase-6 is a critical executioner caspase involved in the apoptotic signaling cascade and has been increasingly implicated in the pathogenesis of neurodegenerative diseases, such as Huntington's and Alzheimer's disease.[1][2] Understanding the function and mechanism of inhibitors like this compound is paramount for research and the development of potential therapeutic interventions.

Core Function and Mechanism of Action

This compound is a synthetic, cell-permeable tetrapeptide that acts as a reversible inhibitor of caspase-6. Its peptide sequence, Val-Glu-Ile-Asp (VEID), mimics the cleavage site of a key caspase-6 substrate, lamin A/C.[3][4] The inhibitor functions by its C-terminal aldehyde group forming a covalent, yet reversible, thiohemiacetal adduct with the catalytic cysteine residue in the active site of the caspase. This interaction blocks the substrate from binding and prevents the subsequent proteolytic cleavage that is characteristic of caspase activity.

While this compound is a potent inhibitor of caspase-6, it also exhibits inhibitory activity against other caspases, most notably caspase-3.[5][6][7] This cross-reactivity is an important consideration in experimental design.

Quantitative Inhibition Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target Enzyme | IC50 Value (nM) | Reference |

| Caspase-6 | 16.2 | [5][6][7] |

| Caspase-3 | 13.6 | [5][6][7] |

| Caspase-7 | 162.1 | [5][6][7] |

| VEIDase activity (in lysate) | 490 | [5][8] |

Caspase-6 Signaling and Inhibition Pathway

Caspase-6 is an executioner caspase that, once activated, is responsible for cleaving specific cellular substrates, leading to the dismantling of the cell during apoptosis.[3] Its activation can be initiated by upstream initiator caspases like caspase-8 and caspase-9, which in turn activate other executioner caspases such as caspase-3.[4][9] Caspase-3 is also a known activator of procaspase-6.[2][4]

Caption: Simplified Caspase-6 Activation Pathway.

The mechanism of inhibition by this compound involves its direct binding to the active site of caspase-6, preventing the cleavage of its substrates.

Caption: Mechanism of Caspase-6 Inhibition by this compound.

Experimental Protocols

This compound is frequently used as a negative control in caspase-6 activity assays to confirm the specificity of the measured enzymatic activity.

Fluorometric Caspase-6 Activity Assay

This assay quantifies caspase-6 activity by measuring the fluorescence of a reporter molecule released from a synthetic substrate.

-

Principle: The assay utilizes a fluorogenic substrate, such as Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amido-4-methylcoumarin).[3] When cleaved by active caspase-6, the free AMC fluorophore is released and fluoresces, which can be measured with a fluorometer.[3][4]

-

Materials:

-

Cell lysate or purified enzyme

-

Ac-VEID-AMC substrate

-

This compound inhibitor (for control wells)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

-

Black 96-well microplate

-

-

Procedure:

-

Sample Preparation: Prepare cell lysates from apoptotic-induced and non-induced cells. Determine the protein concentration of each lysate.[10]

-

Plate Setup: In a black 96-well plate, add 10-50 µg of cell lysate protein to each well.[3]

-

Inhibitor Control: For inhibitor control wells, pre-incubate the lysate with this compound (a final concentration of 0.5 µM is typically sufficient) for 5-10 minutes at room temperature.[3]

-

Reaction Initiation: Add the Ac-VEID-AMC substrate solution to all wells to start the reaction.[3]

-

Measurement: Immediately place the plate in a fluorescence microplate reader (Excitation: ~360 nm, Emission: ~440 nm) and take kinetic readings every 5 minutes for 30-60 minutes.[3]

-

Data Analysis: Calculate the rate of change in fluorescence over time. The activity is proportional to this rate. Compare the activity in sample wells to the inhibitor control wells to confirm caspase-6 specificity.[3]

-

Lamin A/C Cleavage Assay by Western Blot

This assay provides a more specific measure of endogenous caspase-6 activity by detecting the cleavage of its natural substrate, lamin A.

-

Principle: Active caspase-6 cleaves the 70 kDa lamin A protein into a 28 kDa fragment.[10] This fragment can be specifically detected by Western blotting, providing a direct readout of caspase-6 activity within the cell.

-

Materials:

-

Cell lysates

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Primary antibody specific for cleaved Lamin A (28 kDa fragment)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

-

Procedure:

-

Sample Preparation: Prepare cell lysates and normalize the protein concentration for all samples.[10]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat dry milk) and then incubate with the primary antibody against cleaved lamin A overnight at 4°C.[10] Following washes, incubate with the HRP-conjugated secondary antibody.[10]

-

Detection: Detect the signal using an ECL substrate and image the blot. The intensity of the 28 kDa band corresponds to the level of caspase-6 activity.[10]

-

Caption: General Experimental Workflow for Measuring Caspase-6 Activity.

Applications in Neurodegenerative Disease Research

The dysregulation of caspase-6 has been implicated in the pathology of several neurodegenerative diseases.[3] For instance, caspase-6 cleaves the Huntingtin protein in Huntington's disease and the amyloid precursor protein (APP) in Alzheimer's disease, leading to the formation of toxic protein fragments and aggregates.[1][11] this compound serves as a crucial tool in preclinical models to investigate the role of caspase-6 in these disease processes and to evaluate the therapeutic potential of caspase-6 inhibition.[5][6]

Limitations and Considerations

-

Specificity: As shown in the quantitative data, this compound also potently inhibits caspase-3.[5][6][7] Therefore, attributing observed effects solely to caspase-6 inhibition requires careful experimental design, including the use of more specific inhibitors or genetic knockout models where possible.

-

Cell Permeability: While considered cell-permeable, the efficiency of intracellular access can vary between cell types and experimental conditions. Studies have shown that in some whole-cell assays, this compound may be largely excluded from the intracellular environment, whereas it is fully active in cell lysates where the membrane barrier is removed.[6][8]

-

Reversibility: As a reversible inhibitor, its effects will diminish upon removal from the experimental system. For applications requiring sustained inhibition, an irreversible inhibitor may be more suitable.

Conclusion

This compound is a valuable and widely used chemical probe for studying the function of caspase-6. Its ability to potently inhibit caspase-6 activity allows researchers to dissect the role of this protease in apoptosis and disease. However, a thorough understanding of its mechanism, potency, and limitations, particularly its cross-reactivity with caspase-3 and variable cell permeability, is essential for the accurate interpretation of experimental results. When used with appropriate controls, this compound remains a cornerstone tool for researchers in the fields of cell biology, neuroscience, and drug discovery.

References

- 1. Caspase 6 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-6 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. benchchem.com [benchchem.com]

- 11. Caspase-6 Undergoes a Distinct Helix-Strand Interconversion upon Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Specificity of Ac-VEID-CHO

For researchers and professionals in drug development, understanding the precise interaction of inhibitory compounds with their targets is paramount. Ac-VEID-CHO (N-Acetyl-L-valyl-L-glutamyl-L-isoleucyl-L-aspartal) is a synthetic tetrapeptide aldehyde widely utilized as a caspase inhibitor. This guide provides a detailed examination of its target specificity, mechanism of action, and the experimental protocols used for its characterization, with a focus on its primary target, caspase-6.

Mechanism of Action

This compound functions as a reversible, competitive inhibitor of cysteine-aspartic proteases, known as caspases. The peptide sequence (Val-Glu-Ile-Asp) mimics the cleavage site recognized by specific caspases, particularly caspase-6, guiding the inhibitor to the enzyme's active site. The C-terminal aldehyde group then forms a covalent thiohemiacetal adduct with the catalytic cysteine residue in the active site, effectively blocking substrate access and inhibiting the enzyme.

Target Specificity and Quantitative Data

While this compound is frequently cited as a caspase-6 inhibitor, it exhibits significant activity against other caspases, most notably caspase-3. Its selectivity is concentration-dependent, a critical factor for experimental design and data interpretation. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Inhibitory Potency (IC50) of this compound Against Various Caspases

| Caspase Target | IC50 Value (nM) | Reference |

| Caspase-6 | 16.2 nM | [1][2][3][4] |

| Caspase-3 | 13.6 nM | [1][2][3][4] |

| Caspase-7 | 162.1 nM | [1][2][3][4] |

Note: this compound has also been shown to inhibit "VEIDase" activity in cell lysates with an IC50 value of 0.49 µM.[1][2][4]

The data clearly indicates that this compound is a potent inhibitor of both caspase-6 and caspase-3, with approximately 10-fold greater selectivity for these caspases over caspase-7.[4] This lack of absolute specificity necessitates careful use of controls and potentially complementary inhibition strategies to dissect the specific role of caspase-6 in a biological system.

Signaling Pathways and Biological Roles

Caspase-6 is an executioner caspase involved in the terminal phases of apoptosis but also plays significant roles in neurodegenerative diseases and innate immunity.[5][6][7]

Caspase-6 Activation

Caspase-6 exists as an inactive proenzyme (procaspase-6) and requires proteolytic cleavage for activation. This can occur through several mechanisms: self-activation, activation by initiator caspases (e.g., caspase-9), or activation by other executioner caspases (e.g., caspase-3).[6][8]

Downstream Roles of Caspase-6

Once activated, caspase-6 cleaves specific cellular substrates, leading to the execution of apoptosis. It is also implicated in pathological cleavage of key proteins in neurodegenerative diseases and plays a role in regulating inflammation.[5][7][8]

Experimental Protocols

The characterization of caspase inhibitors relies on robust enzymatic assays. A common method is a fluorometric activity assay using a specific peptide substrate linked to a fluorophore.

Protocol: In Vitro Caspase-6 Fluorometric Activity Assay

This protocol describes the measurement of caspase-6 activity in cell lysates using the fluorogenic substrate Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin).[9] Cleavage of the substrate by active caspase-6 releases the fluorescent AMC group.[9]

I. Materials:

-

Cells (control and treated to induce apoptosis)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[9]

-

Assay Buffer (same as lysis buffer)

-

Caspase-6 Substrate: Ac-VEID-AMC (stock solution in DMSO)

-

Caspase-6 Inhibitor (for control): this compound[9]

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader (Excitation: ~350 nm, Emission: ~450 nm)[10]

-

Protein assay kit (e.g., BCA or Bradford)

II. Procedure:

-

Sample Preparation (Cell Lysate): a. Induce apoptosis in the experimental cell population. Include an untreated control group. b. Harvest cells (including any floating cells) and pellet by centrifugation at 500 x g for 5 minutes at 4°C. c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.[11] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice.[12] g. Determine the protein concentration of the lysate. This is crucial for normalizing enzyme activity.[12][13]

-

Assay Setup: a. Dilute the cell lysates with Assay Buffer to a uniform protein concentration (e.g., 20-50 µg of protein per well). b. In the 96-well plate, add 50 µL of each diluted cell lysate to separate wells. c. Prepare control wells:

- Blank Control: 50 µL of Assay Buffer only (no lysate).

- Inhibitor Control: 50 µL of lysate pre-incubated with 1 µM this compound for 10-15 minutes. d. Prepare the Reaction Mix: Dilute the Ac-VEID-AMC stock solution in Assay Buffer to a final working concentration of 2x (e.g., 100 µM, for a final in-well concentration of 50 µM). e. To initiate the reaction, add 50 µL of the 2x Reaction Mix to all wells.

-

Measurement: a. Immediately place the plate in a fluorometer pre-heated to 37°C.[14] b. Measure fluorescence intensity (Excitation ~350 nm, Emission ~450 nm) at regular intervals (e.g., every 2-5 minutes) for 1-2 hours (kinetic reading).[10]

-

Data Analysis: a. Subtract the fluorescence reading of the blank control from all other readings. b. For each sample, determine the rate of reaction (change in fluorescence over time). c. Normalize the reaction rate to the amount of protein in each well (e.g., relative fluorescence units per minute per microgram of protein). d. Compare the normalized activity of treated samples to the untreated control to determine the fold-increase in caspase-6 activity. The inhibitor control should show minimal activity.

Conclusion

This compound is a potent, peptide-based inhibitor of executioner caspases. While it is a valuable tool for studying cellular processes involving caspase-6, its high potency against caspase-3 must be carefully considered during experimental design and data interpretation. For studies aiming to isolate the specific functions of caspase-6, the use of this compound should be complemented with other approaches, such as genetic knockdown (siRNA/shRNA) of individual caspases or the use of more selective inhibitors if they become available. The quantitative data and protocols provided in this guide serve as a critical resource for researchers leveraging this compound to investigate the complex roles of caspases in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Caspase 6 - Wikipedia [en.wikipedia.org]

- 8. Caspase-6 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Ac-VEID-CHO: A Technical Guide to its Role in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process governed by a complex cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-6 has emerged as a critical executioner caspase with distinct roles in both apoptosis and the pathogenesis of neurodegenerative diseases. The synthetic tetrapeptide inhibitor, Ac-VEID-CHO (N-Acetyl-Val-Glu-Ile-Asp-CHO), is a potent and widely utilized tool for investigating the specific functions of caspase-6. This technical guide provides an in-depth analysis of this compound, including its mechanism of action, specificity, and applications in apoptosis research. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in laboratory settings.

Introduction: The Role of Caspase-6 in Apoptosis

Apoptosis is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The caspase family of proteases is central to this process and is broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[1]

Caspase-6 is considered an executioner caspase, responsible for cleaving a specific set of cellular substrates, ultimately leading to the dismantling of the cell.[2][3] It is activated by upstream caspases, such as caspase-3, and can also participate in a feedback loop to amplify the apoptotic signal.[4] One of the hallmark substrates of caspase-6 is Lamin A, a nuclear envelope protein, and its cleavage is a key event in the nuclear changes observed during apoptosis.[2][3][5] Beyond its role in apoptosis, aberrant caspase-6 activity has been implicated in neurodegenerative disorders like Huntington's and Alzheimer's disease.[6][7][8]

This compound: A Tool for Elucidating Caspase-6 Function

This compound is a reversible aldehyde inhibitor designed to mimic the preferred cleavage sequence of caspase-6 (Val-Glu-Ile-Asp).[1][9][10] The aldehyde group forms a covalent adduct with the active site cysteine of the caspase, thereby blocking its proteolytic activity. This inhibitor is an invaluable tool for distinguishing the specific contributions of caspase-6 from other caspases in complex biological systems.

Mechanism of Action and Specificity

This compound acts as a competitive inhibitor of caspase-6. While it is a potent inhibitor of caspase-6, it also exhibits inhibitory activity against other caspases, particularly caspase-3 and to a lesser extent, caspase-7.[9][10] Therefore, when interpreting experimental results, it is crucial to consider the relative expression levels and activation states of these caspases in the system under investigation.

Quantitative Data

The inhibitory potency of this compound against various caspases is typically reported as the half-maximal inhibitory concentration (IC50). These values can vary slightly depending on the assay conditions.

| Caspase Target | IC50 (nM) |

| Caspase-6 | 16.2[9][10] |

| Caspase-3 | 13.6[9][10] |

| Caspase-7 | 162.1[9][10] |

Table 1: Inhibitory potency (IC50) of this compound against key executioner caspases.

Signaling Pathways and Experimental Workflows

Caspase Activation Pathways

Caspase-6 is activated downstream of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. The following diagram illustrates the central role of caspases in apoptosis.

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of executioner caspases.

Experimental Workflow: Investigating Caspase-6 Activity

A common workflow to assess the role of caspase-6 in an apoptotic model involves inducing apoptosis, preparing cell lysates, and measuring caspase activity using a fluorogenic substrate, with this compound serving as a specific inhibitor control.

Caption: A typical experimental workflow for assessing caspase-6 activity using this compound as an inhibitor.

Experimental Protocols

Caspase-6 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-6 activity in cell lysates using the fluorogenic substrate Ac-VEID-AMC, with this compound as a negative control.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (caspase-6 inhibitor)

-

Ac-VEID-AMC (caspase-6 substrate, fluorogenic)

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with the apoptosis-inducing agent. Include an untreated control group and a group pre-treated with this compound (typically 10-50 µM for 1 hour) prior to adding the apoptosis inducer.

-

-

Cell Lysate Preparation:

-

Harvest both adherent and floating cells.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold Lysis Buffer and incubate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

-

-

Caspase-6 Activity Assay:

-

In a 96-well black microplate, add 20-50 µg of protein lysate to each well.

-

Adjust the volume to 50 µL with Assay Buffer.

-

Add 50 µL of 2x Ac-VEID-AMC substrate solution (final concentration of 50 µM) to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[11][12]

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase (RFU/min).

-

Normalize the activity to the protein concentration.

-

Compare the activity of the induced group with the untreated and this compound-treated groups.

-

Western Blotting for Lamin A Cleavage

This protocol allows for the detection of a specific downstream event of caspase-6 activation.

Materials:

-

Cell lysates prepared as in 5.1

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Lamin A/C

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-Lamin A/C antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Intact Lamin A will appear at ~70 kDa, and the caspase-6 cleaved fragment will appear at ~28 kDa.

-

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][14]

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde in PBS (Fixative)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT and labeled dUTPs, available in commercial kits)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

Treat cells as described in 5.1.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.[14]

-

Wash with PBS.

-

-

TUNEL Staining:

-

Counterstaining and Imaging:

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Conclusion

This compound is a critical tool for dissecting the specific role of caspase-6 in the intricate process of apoptosis. By serving as a potent and relatively specific inhibitor, it allows researchers to probe the downstream consequences of caspase-6 activation and its contribution to the overall apoptotic phenotype. When used in conjunction with assays for caspase activity, substrate cleavage, and morphological changes, this compound provides a robust method for elucidating the complex signaling networks that govern programmed cell death. Understanding the nuances of its specificity and employing appropriate controls are paramount for generating accurate and interpretable data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Caspase-6 as a New Regulator of Alternatively Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]

- 5. Substrate-induced conformational changes occur in all cleaved forms of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspases and neurodegeneration: on the cutting edge of new therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review [explorationpub.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. TUNEL staining [abcam.com]

- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. genscript.com [genscript.com]

Ac-VEID-CHO in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-VEID-CHO is a potent, cell-permeable, and reversible inhibitor of caspase-6, a key enzyme implicated in the pathogenesis of several neurodegenerative diseases.[1][2] This technical guide provides an in-depth overview of the core principles, applications, and methodologies for utilizing this compound in neurodegenerative disease research, with a focus on Alzheimer's Disease, Huntington's Disease, and Parkinson's Disease. Detailed experimental protocols, a compilation of quantitative data, and visualizations of key signaling pathways are presented to facilitate the effective application of this inhibitor in both fundamental research and therapeutic development contexts.

Introduction: The Role of Caspase-6 in Neurodegeneration

Caspases are a family of cysteine-aspartic proteases that are critical mediators of apoptosis (programmed cell death). Caspase-6, an executioner caspase, has garnered significant attention for its non-apoptotic roles in the molecular cascades leading to neuronal dysfunction and loss in various neurodegenerative disorders.[3][4] Dysregulation of caspase-6 activity has been implicated in Alzheimer's Disease, Huntington's Disease, and Parkinson's Disease, making it a compelling target for therapeutic intervention.[3][5][6]

This compound, with the sequence Ac-Val-Glu-Ile-Asp-CHO, is a peptide-based inhibitor designed to mimic the caspase-6 cleavage site.[1][2] Its aldehyde functional group allows it to reversibly bind to the active site of caspase-6, thereby inhibiting its enzymatic activity.

Mechanism of Action

This compound functions as a competitive inhibitor of caspase-6. The "VEID" tetrapeptide sequence is recognized by the active site of caspase-6. The C-terminal aldehyde group forms a reversible covalent bond with the cysteine residue in the catalytic site of the enzyme, effectively blocking its proteolytic activity. While highly potent against caspase-6, it's important to note that this compound can also inhibit other caspases, such as caspase-3 and caspase-7, albeit with different efficiencies.[1][2]

Quantitative Data: Inhibitory Activity and Neuroprotective Effects

The following tables summarize key quantitative data related to the inhibitory potency of this compound and the neuroprotective effects of caspase-6 inhibition.

| Table 1: In Vitro Inhibitory Potency of this compound | |

| Target Caspase | IC50 Value |

| Caspase-6 | 16.2 nM[1][2] |

| Caspase-3 | 13.6 nM[1][2] |

| Caspase-7 | 162.1 nM[1][2] |

| VEIDase activity in SK-N-AS neuroblastoma cells | 0.49 µM[1] |

| Table 2: Neuroprotective Effects of Caspase-6 Inhibition in Cellular and Animal Models | |||

| Disease Model | Treatment | Key Finding | Quantitative Outcome |

| Huntington's Disease (BACHD mouse model) | Caspase-6 inhibitor peptide (ED11) | Reduced motor deficits and behavioral abnormalities | Not specified |

| Cerebral Ischemia (Rat MCAO model) | Z-VEID-FMK (caspase-6 inhibitor) | Reduced cerebral infarct volume and neurological deficits | Infarct volume reduced from 11.5% to 7.56%[7] |

| Huntington's Disease (HEK293 cells expressing mutant Htt) | Caspase-6 inhibitor peptide (ED11) | Significant reduction of the toxic 586 fragment of mutant Huntingtin | Not specified |

| Parkinson's Disease (6-OHDA-treated SH-SY5Y cells) | General caspase inhibitors | Attenuation of dopaminergic neuronal degeneration | Not specified |

Signaling Pathways in Neurodegenerative Diseases

The following diagrams illustrate the central role of caspase-6 in the pathophysiology of Alzheimer's, Huntington's, and Parkinson's diseases, providing a rationale for the use of this compound as a research tool.

Alzheimer's Disease

In Alzheimer's disease, caspase-6 is activated early in the pathogenic cascade.[4] It can be activated by various cellular stressors and is involved in the cleavage of key proteins such as the Amyloid Precursor Protein (APP) and Tau.[8][9] The cleavage of APP by caspase-6 can contribute to the generation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.[8] Furthermore, caspase-6-mediated cleavage of Tau can lead to the formation of neurofibrillary tangles, another key pathological feature of the disease.[9][10][11]

Huntington's Disease

In Huntington's disease, the cleavage of the mutant huntingtin (mHtt) protein by caspase-6 at the D586 residue is a critical pathogenic event.[12][13] This cleavage generates a toxic N-terminal fragment that contributes to neuronal dysfunction and death.[3] The interaction between the cleaved mHtt fragment and pro-caspase-6 can create a feed-forward loop, further amplifying caspase-6 activation.[12][13]

Parkinson's Disease

In Parkinson's disease, the death of dopaminergic neurons is a key feature. Apoptotic pathways, involving both initiator and executioner caspases, are implicated in this process.[6] Caspase-6 is one of the executioner caspases involved in the final stages of apoptosis.[6] While the precise upstream activators of caspase-6 in Parkinson's disease are still under investigation, it is believed to be downstream of initiator caspases like caspase-9, which are activated by mitochondrial dysfunction and oxidative stress.[6] There is also emerging evidence suggesting a potential link between inflammation, caspase-1, and the aggregation of alpha-synuclein, a key protein in Parkinson's pathology.[14][15]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound in neurodegenerative disease research.

In Vitro Caspase-6 Activity Assay

This protocol describes a fluorometric assay to measure caspase-6 activity in cell lysates using a substrate like Ac-VEID-AMC, which has the same recognition sequence as this compound. This compound is used as a specific inhibitor to confirm that the measured activity is indeed from caspase-6.

Materials:

-

Cells of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Ac-VEID-AMC fluorogenic substrate

-

This compound inhibitor

-

96-well black, clear-bottom plates

-

Fluorometric plate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.

-

Induce apoptosis by treating cells with an appropriate agent (e.g., staurosporine) for a specified time. Include an untreated control group.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add ice-cold Lysis Buffer to each well and incubate on ice for 15-20 minutes.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) to normalize caspase activity.

-

-

Caspase-6 Activity Assay:

-

In a new 96-well black plate, add 20-50 µg of protein lysate to each well.

-

For inhibitor control wells, add this compound to a final concentration of 10-50 µM and pre-incubate for 10-15 minutes at room temperature.

-

Add Assay Buffer to bring the total volume in each well to 50 µL.

-

Initiate the reaction by adding 50 µL of Ac-VEID-AMC substrate solution (final concentration 50 µM) to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over 1-2 hours, with excitation at ~360 nm and emission at ~440 nm.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase (RFU/minute) from the linear portion of the curve.

-

Normalize the caspase-6 activity to the protein concentration of the lysate.

-

Compare the activity in treated samples to untreated controls and inhibitor-treated controls.

-

Neuroprotection Assay in a Cellular Model

This protocol describes how to assess the neuroprotective effect of this compound against a neurotoxic insult in a cell culture model.

Materials:

-

SH-SY5Y neuroblastoma cells or other relevant neuronal cell line

-

Cell culture medium and supplements

-

Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Amyloid-beta 25-35 for an Alzheimer's model)

-

This compound

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

96-well clear or opaque plates (depending on the viability assay)

-

Plate reader

Procedure:

-

Cell Plating:

-

Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Pre-treatment with this compound:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours. Include a vehicle control group.

-

-

Induction of Neurotoxicity:

-

Add the neurotoxic agent (e.g., 100 µM 6-OHDA) to the wells, except for the untreated control wells.

-

Incubate for a predetermined time (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay according to the manufacturer's protocol. For example, for an MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the dose-dependent neuroprotective effect of this compound.

-

Western Blot Analysis of Caspase-6 Substrate Cleavage

This protocol is for detecting the cleavage of a specific caspase-6 substrate, such as huntingtin (Htt), in response to a stimulus and the inhibitory effect of this compound.

Materials:

-

Cells or tissue lysates

-

This compound

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific for the cleaved form of the substrate (e.g., anti-cleaved Htt)

-

Primary antibody for a loading control (e.g., anti-beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells or animals as described in the relevant experimental model, including treatment with this compound.

-

Lyse cells or homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against the cleaved substrate overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the cleaved substrate signal to the loading control.

-

In Vivo Administration in a Mouse Model of Huntington's Disease (Representative Protocol)

This protocol provides a general framework for assessing the therapeutic potential of this compound in a transgenic mouse model of Huntington's Disease, such as the BACHD mouse model.[16]

Materials:

-

BACHD transgenic mice and wild-type littermates

-

This compound

-

Vehicle solution

-

Osmotic minipumps for continuous subcutaneous delivery

-

Apparatus for behavioral testing (e.g., Rotarod)

-

Reagents and equipment for tissue processing, immunohistochemistry, and Western blotting

Procedure:

-

Animal Groups:

-

Divide BACHD mice and wild-type controls into treatment and vehicle groups.

-

-

Drug Administration:

-

Surgically implant osmotic minipumps to deliver a continuous dose of this compound or vehicle for a specified duration (e.g., several weeks or months).

-

-

Behavioral Analysis:

-

Perform behavioral tests at regular intervals to assess motor function (e.g., Rotarod test for motor coordination) and cognitive deficits.

-

-

Tissue Collection and Processing:

-

At the end of the treatment period, euthanize the mice and perfuse with saline followed by paraformaldehyde.

-

Dissect the brains and process for either histology or biochemical analysis.

-

-

Histological and Biochemical Analysis:

-

Perform immunohistochemistry on brain sections to assess neuronal loss, huntingtin aggregation, and levels of cleaved caspase-6 substrates.

-

Use Western blotting on brain homogenates to quantify levels of active caspase-6 and cleaved huntingtin.

-

-

Data Analysis:

-

Statistically analyze the behavioral, histological, and biochemical data to determine the therapeutic efficacy of this compound.

-

Conclusion

This compound is a valuable tool for investigating the role of caspase-6 in neurodegenerative diseases. Its specificity and potency make it an excellent reagent for dissecting the molecular mechanisms of neuronal cell death and for screening potential therapeutic agents. The protocols and data presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals working to unravel the complexities of neurodegeneration and to develop novel treatments for these devastating disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Huntingtin-based peptide inhibitor of caspase-6 provides protection from mutant Huntingtin-induced motor and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active caspase-6 and caspase-6-cleaved tau in neuropil threads, neuritic plaques, and neurofibrillary tangles of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cleavage at the 586 Amino Acid Caspase-6 Site in Mutant huntingtin Influences Caspase-6 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis and its Role in Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Targeting caspase-6 and caspase-8 to promote neuronal survival following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Active Caspase-6 and Caspase-6-Cleaved Tau in Neuropil Threads, Neuritic Plaques, and Neurofibrillary Tangles of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the significance of caspase-cleaved tau in tauopathies and as a complementary pathology to phospho-tau in Alzheimer’s disease: implications for biomarker development and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-6-cleaved tau is relevant in Alzheimer’s disease and marginal in four-repeat tauopathies: Diagnostic and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase-6-cleaved tau is relevant in Alzheimer's disease and marginal in four-repeat tauopathies: Diagnostic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of caspase-6 is promoted by a mutant huntingtin fragment and blocked by an allosteric inhibitor compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Caspase-6 Is Promoted by a Mutant Huntingtin Fragment and Blocked by an Allosteric Inhibitor Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Age-dependent aggregation of α-synuclein in the nervous system of gut-brain axis is associated with caspase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caspase-6 Activity in a BACHD Mouse Modulates Steady-State Levels of Mutant Huntingtin Protein But Is Not Necessary for Production of a 586 Amino Acid Proteolytic Fragment - PMC [pmc.ncbi.nlm.nih.gov]

Ac-VEID-CHO: A Technical Guide to its Structure, Activity, and Application in Caspase-6 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VEID-CHO, also known as N-acetyl-L-valyl-L-glutamyl-L-isoleucyl-L-aspartinal, is a synthetic tetrapeptide aldehyde that serves as a potent and reversible inhibitor of caspase-6.[1] Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[2][3] Caspase-6, an executioner caspase, has garnered significant interest due to its role in the cleavage of key cellular substrates, such as lamin A/C, and its implication in the pathology of neurodegenerative diseases, including Huntington's and Alzheimer's disease.[2][4] This technical guide provides a comprehensive overview of the structure, inhibitory activity, and experimental application of this compound in studying caspase-6.

Chemical Structure and Properties

This compound is a peptide mimetic designed to target the active site of caspase-6. The "VEID" sequence corresponds to the preferred recognition motif of caspase-6, derived from its natural substrate, lamin A. The C-terminal aldehyde group (-CHO) forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site, thereby blocking its proteolytic activity.

Chemical Identifiers:

-

IUPAC Name: (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid[5]

-

SMILES: CC--INVALID-LINK----INVALID-LINK--O)C=O">C@@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C[5]

-

Molecular Formula: C₂₂H₃₆N₄O₉[5]

Inhibitory Activity and Specificity

This compound is a potent inhibitor of caspase-6, but it also exhibits inhibitory activity against other caspases, particularly caspase-3. Its efficacy can vary between in vitro biochemical assays and cell-based assays, largely due to its limited cell permeability.[6]

| Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| Caspase-6 | In Vitro (Enzymatic) | 16.2 | [1][7] |

| Caspase-3 | In Vitro (Enzymatic) | 13.6 | [1][7] |

| Caspase-7 | In Vitro (Enzymatic) | 162.1 | [1][7] |

| VEIDase Activity | In Vitro (Lysate) | 490 | [7] |

| Caspase-6 | Cell-Based (Lamin A/C cleavage) | >100,000 | [6] |

Experimental Protocols

The following are generalized protocols for the use of this compound in caspase-6 activity assays. Optimization for specific experimental conditions is recommended.

In Vitro Caspase-6 Activity Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic caspase-6 substrate, such as Ac-VEID-AMC (7-amino-4-methylcoumarin) or Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin), by recombinant active caspase-6. This compound is used as a specific inhibitor to confirm that the observed activity is attributable to caspase-6.

Materials:

-

Recombinant active caspase-6

-

Ac-VEID-AMC or Ac-VEID-AFC substrate

-

This compound inhibitor

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[8]

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

In a 96-well black microplate, add the desired amount of recombinant caspase-6 to each well.

-

For inhibitor control wells, add the this compound solution and incubate for 10-15 minutes at room temperature.[9]

-

Include a blank control with Assay Buffer only.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of fluorescence increase (RFU/min). The rate is proportional to the caspase-6 activity.

-

Compare the activity in the presence and absence of this compound to determine the specific inhibition.

-

Cell-Based Caspase-6 Activity Assay (Lamin A/C Cleavage by Western Blot)

Due to the poor cell permeability of this compound, its direct use in live-cell assays is limited.[6] An alternative approach to assess intracellular caspase-6 activity is to measure the cleavage of its endogenous substrate, Lamin A/C.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against cleaved Lamin A/C

-

Primary antibody against total Lamin A/C or a loading control (e.g., GAPDH, β-actin)

-

Appropriate secondary antibodies

-

Western blot equipment and reagents

Procedure:

-

Cell Treatment:

-

Culture cells and treat with an apoptosis-inducing agent to activate caspases.

-

-

Cell Lysis:

-

Harvest the cells and lyse them using an appropriate lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against cleaved Lamin A/C.

-

Probe the same or a parallel membrane with an antibody against total Lamin A/C or a loading control for normalization.

-

Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities for cleaved Lamin A/C and normalize to the loading control.

-

An increase in the cleaved Lamin A/C signal indicates an increase in caspase-6 activity.

-

Signaling Pathways and Visualization

This compound is a valuable tool for dissecting the role of caspase-6 in various signaling pathways.

Caspase-6 Activation in Apoptosis

Caspase-6 is an executioner caspase that can be activated by initiator caspases (caspase-8 and -9) and other executioner caspases (caspase-3). Once active, it cleaves a range of cellular substrates, leading to the dismantling of the cell.

Caption: Simplified caspase activation cascade leading to apoptosis and the inhibitory action of this compound.

Role of Caspase-6 in Huntington's Disease

In Huntington's disease, caspase-6-mediated cleavage of the mutant huntingtin (mHTT) protein is a key pathogenic event. This cleavage generates toxic N-terminal fragments that contribute to neuronal dysfunction and death.[11]

Caption: The role of caspase-6 in the cleavage of mutant huntingtin and the therapeutic potential of this compound.

Role of Caspase-6 in Alzheimer's Disease

In Alzheimer's disease, caspase-6 is involved in the cleavage of amyloid precursor protein (APP) and tau protein, both of which are central to the disease's pathology.[12] Caspase-6 cleavage of these proteins can contribute to the formation of amyloid plaques and neurofibrillary tangles.

Caption: Involvement of caspase-6 in the proteolytic processing of APP and Tau in Alzheimer's disease.

Conclusion

This compound is an indispensable tool for researchers investigating the function of caspase-6. Its potent inhibitory activity in biochemical assays allows for the precise characterization of caspase-6 kinetics and the screening of novel inhibitors. While its utility in cell-based applications is hampered by poor membrane permeability, methods focusing on downstream substrate cleavage provide a reliable means to assess intracellular caspase-6 activity. A thorough understanding of its properties and appropriate experimental design are crucial for leveraging this compound to its full potential in elucidating the multifaceted roles of caspase-6 in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]

- 4. Impact of caspase-6 modulation on Huntington disease phenotypes in the YAC128 mouse model - UBC Library Open Collections [open.library.ubc.ca]

- 5. This compound | C22H36N4O9 | CID 15487887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cleavage at the 586 Amino Acid Caspase-6 Site in Mutant huntingtin Influences Caspase-6 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-6 role in apoptosis of human neurons, amyloidogenesis, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO): A Technical Guide to a Potent Caspase-6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide aldehyde, Ac-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO), a potent and widely utilized inhibitor of caspase-6. We delve into the discovery, mechanism of action, and key applications of this tool compound in apoptosis and neurodegenerative disease research. This document includes a summary of its inhibitory activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Background

Caspases (cysteine-aspartic proteases) are a family of enzymes that play critical roles in programmed cell death (apoptosis) and inflammation. They are broadly categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7). Executioner caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Caspase-6, in particular, has been implicated in the cleavage of several important substrates, including lamins, and has been linked to the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's disease.

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of caspase-6. The peptide sequence (VEID) directs the inhibitor to the active site of caspase-6, where the C-terminal aldehyde group forms a covalent, yet reversible, thiohemiacetal adduct with the catalytic cysteine residue (Cys163). This interaction blocks the access of natural substrates to the active site, thereby inhibiting the proteolytic activity of the enzyme.

Quantitative Data

The inhibitory activity of this compound has been characterized against several caspases. The following table summarizes the available quantitative data, primarily as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Caspase | IC50 (nM) | Reference(s) |

| Caspase-3 | 13.6 | [2] |

| Caspase-6 | 16.2 | [2] |

| Caspase-7 | 162.1 | [2] |

Signaling Pathways

This compound targets caspase-6, an executioner caspase involved in the apoptotic signaling cascade. The following diagrams illustrate the general apoptotic pathway and a typical experimental workflow for assessing caspase-6 inhibition.

References

VEIDase Activity in Plant Programmed Cell Death: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death (PCD) is a fundamental and genetically controlled process essential for the development, homeostasis, and defense of multicellular organisms. In plants, PCD plays a critical role in a variety of processes, including embryogenesis, organ sculpting, senescence, and the hypersensitive response (HR) to pathogen attack. While plants lack the direct caspase homologues that are central to apoptosis in animals, they possess a range of proteases with caspase-like activities. Among these, VEIDase activity, characterized by the cleavage of substrates after a Val-Glu-Ile-Asp (VEID) tetrapeptide motif, has emerged as a key player in the execution of plant PCD. This activity is analogous to that of mammalian caspase-6.

This technical guide provides a comprehensive overview of VEIDase activity in plant PCD, summarizing key quantitative data, detailing experimental protocols for its measurement, and visualizing the associated signaling pathways and workflows.

Biochemical Properties and Role in Plant PCD

VEIDase activity is a principal caspase-like activity implicated in various forms of plant PCD, most notably during developmental processes.[1][2] Biochemical characterization has revealed that this activity is highly sensitive to pH, ionic strength, and the presence of specific metal ions like Zn²⁺.[3][4] The optimal pH for VEIDase activity in some plant systems has been observed to be around neutral (pH 7.0), though activity is also detected at more acidic pH values, potentially reflecting different subcellular localizations of the active proteases, such as autophagosomes.[5][6]

A significant body of evidence points to the crucial role of VEIDase activity in embryonic pattern formation. During somatic embryogenesis in Norway spruce, VEIDase activity increases at the early stages of embryo development, coinciding with extensive cell death required for embryo shaping.[2][3] Inhibition of this activity leads to a blockage of embryo-suspensor differentiation and prevents normal embryo development.[3] Similarly, in developing barley caryopses, VEIDase activity is the principal caspase-like activity detected and shows higher levels in young, rapidly developing tissues.[6][7]

While the precise proteases responsible for VEIDase activity in plants are still being fully elucidated, research suggests a link to metacaspases. Although metacaspases themselves are arginine/lysine-specific proteases and do not directly cleave VEID substrates, the silencing of certain metacaspase genes has been shown to reduce VEIDase activity.[8][9] This indicates that metacaspases may act upstream in a proteolytic cascade that ultimately activates a distinct VEID-specific protease.

Quantitative Data on VEIDase Activity

The following tables summarize key quantitative data related to VEIDase activity from published studies.

Table 1: VEIDase Activity During Barley Caryopsis Development [6][10]

| Developmental Stage (Days Post-Anthesis) | Tissue | Relative VEIDase Activity (%) |

| 4 | Embryo | ~85 |

| 6 | Whole Caryopsis | 100 (Peak) |

| 10 | Starchy Endosperm | 100 (Peak) |

| 10 | Embryo | ~60 |

| 14 | Embryo | ~40 |

| 18 | Embryo | ~40 |

| 20 | Whole Caryopsis | ~30 |

| 22 | Embryo | ~60 |

| 30 | Starchy Endosperm | ~20 |

Note: Relative activity is expressed as a percentage of the peak activity observed in the respective tissue or whole caryopsis.

Table 2: Inhibition of VEIDase Activity in Barley Endosperm Extracts [6]

| Inhibitor | Target | Concentration | % Inhibition | IC₅₀ |

| Z-VEID-CHO | Caspase-6 | 10 µM | ~95% | 0.34 µM |

| Z-LEHD-CHO | Caspase-9 | 10 µM | ~70% | Not Determined |

| Z-YVAD-CHO | Caspase-1 | 10 µM | ~20% | Not Determined |

| Calpain Inhibitor I | Calpains | 10 µM | ~10% | 61 µM |

| Complete Protease Inhibitor Cocktail (+EDTA) | Broad Spectrum | - | ~50% | Not Determined |

| E-64 | Cysteine Proteases | 10 µM | ~5% | Not Determined |

| Pepstatin A | Aspartic Proteases | 1.5 µM | ~0% | Not Determined |

| PMSF | Serine Proteases | 1 mM | ~0% | Not Determined |

Table 3: Biochemical Characteristics of VEIDase Activity in Norway Spruce Embryogenic Extracts [3][4]

| Parameter | Condition | Observation |

| pH Optimum | pH 2.0 - 9.0 | Double-bell-shaped profile with optima at ~pH 4.0 and ~pH 7.0 |

| Ionic Strength | 0 - 500 mM NaCl | Activity decreases with increasing NaCl concentration; ~50% inhibition at 150 mM |

| Zn²⁺ Sensitivity | 0 - 100 µM ZnCl₂ | Strong inhibition; ~50% inhibition at 10 µM; complete inhibition at 100 µM |

| Temperature Optimum | 15 - 45 °C | Optimal activity between 28 - 33 °C |

Experimental Protocols

Preparation of Plant Protein Extracts for VEIDase Activity Assay

This protocol provides a general method for extracting total soluble proteins from plant tissues suitable for measuring VEIDase activity.

Materials:

-

Plant tissue (e.g., leaves, embryos, roots)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Microcentrifuge tubes, pre-chilled

-

Protein Extraction Buffer:

-

50 mM HEPES, pH 7.4

-

100 mM NaCl

-

10% (v/v) Glycerol

-

1 mM EDTA

-

0.1% (v/v) CHAPS or Triton X-100

-

5 mM DTT (add fresh before use)

-

1x Protease Inhibitor Cocktail (optional, use one that does not inhibit caspase-like activities)

-

-

Bradford reagent or other protein quantification assay kit

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the frozen powder to a pre-chilled microcentrifuge tube.

-

Add 2-3 volumes of ice-cold Protein Extraction Buffer to the tissue powder (e.g., 200-300 µL of buffer for every 100 mg of tissue).

-

Vortex vigorously for 30 seconds to resuspend the powder.

-

Incubate the mixture on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (total soluble protein extract) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the extract using a Bradford assay or a similar method.

-

The protein extract can be used immediately or stored in aliquots at -80°C for future use.

Fluorometric Assay for VEIDase Activity

This protocol describes a fluorometric assay to quantify VEIDase activity using a specific peptide substrate conjugated to a fluorophore.

Materials:

-

Plant protein extract (prepared as described above)

-

Assay Buffer:

-

50 mM HEPES, pH 7.4

-

100 mM NaCl

-

10% (v/v) Glycerol

-

1 mM EDTA

-

10 mM DTT (add fresh before use)

-

-

VEIDase Substrate: Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin) or Ac-VEID-AFC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin), 10 mM stock in DMSO.

-